An In-depth Technical Guide to the Physical Properties of 5-Bromopyrazine-2-carbonitrile
An In-depth Technical Guide to the Physical Properties of 5-Bromopyrazine-2-carbonitrile
Introduction
5-Bromopyrazine-2-carbonitrile is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid pyrazine core, substituted with both an electron-withdrawing nitrile group and a synthetically versatile bromine atom, makes it a valuable building block for the synthesis of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in further synthetic endeavors. This guide provides a comprehensive overview of the key physicochemical and spectroscopic properties of 5-Bromopyrazine-2-carbonitrile, supported by established experimental protocols and theoretical considerations.
Molecular and Chemical Identity
The foundational identity of a chemical compound lies in its molecular formula, weight, and registered identifiers. These parameters are crucial for stoichiometric calculations, database referencing, and regulatory compliance.
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Chemical Name: 5-Bromopyrazine-2-carbonitrile
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Synonyms: 2-Bromo-5-cyanopyrazine, 5-Bromo-2-pyrazinecarbonitrile[1]
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CAS Number: 221295-04-1[2]
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Molecular Formula: C₅H₂BrN₃[2]
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Molecular Weight: 183.99 g/mol [2]
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Monoisotopic Mass: 182.94321 Da[1]
Physicochemical Properties
The physical state, thermal characteristics, and solubility profile of a compound dictate the conditions required for its storage, purification, and use in chemical reactions.
| Property | Value / Observation | Source(s) |
| Appearance | Faint peach crystalline solid | [2] |
| Melting Point | Data not experimentally reported. Expected to be a sharp melting solid. For comparison, the isomeric compound 5-Bromo-2-pyridinecarbonitrile has a melting point of 128-132 °C. | |
| Boiling Point | 264.7 ± 35.0 °C (Predicted) | [2] |
| Density | 1.86 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | The synthesis protocol involves purification with a hexane/ethyl acetate eluent system, indicating solubility in these common non-polar to moderately polar organic solvents. It is also soluble in acetonitrile and deuterated chloroform (for NMR purposes).[2][3] It is predicted to have low solubility in water. | |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). | [2] |
Causality and Insights:
The crystalline solid nature is typical for a rigid, planar aromatic molecule of this molecular weight. The predicted high boiling point is a consequence of its polarity, arising from the nitrogen atoms and the nitrile group, which leads to significant dipole-dipole intermolecular forces. The bromine atom further contributes to the molecular weight and van der Waals forces. Its solubility in organic solvents like ethyl acetate is consistent with a molecule possessing both polar (pyrazine ring, nitrile) and non-polar (bromine-substituted aromatic) characteristics.
Spectroscopic Profile
Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its structure and purity. The following sections detail the expected and reported spectroscopic data for 5-Bromopyrazine-2-carbonitrile.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. For 5-Bromopyrazine-2-carbonitrile, the spectrum is characteristically simple due to the molecular symmetry, showing two singlets in the aromatic region.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source(s) |
| 8.83 ppm | Singlet (s) | 1H | Pyrazine C3-H | [2][3] |
| 8.71 ppm | Singlet (s) | 1H | Pyrazine C6-H | [2][3] |
Solvent: Chloroform-d (CDCl₃)
Insight: The downfield chemical shifts ( > 8.5 ppm) are characteristic of protons on an electron-deficient pyrazine ring. The electron-withdrawing nature of the nitrile group and the nitrogen atoms deshields the adjacent protons, shifting them to a lower field. The absence of coupling (singlets) confirms that the two protons are not on adjacent carbons.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. While an experimental spectrum for this specific compound is not publicly available, the expected absorption bands can be predicted based on its structure.
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~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium bands are expected for the C-H bonds on the pyrazine ring.
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~2230-2210 cm⁻¹ (C≡N Stretch): A sharp, strong absorption band is characteristic of the nitrile functional group. The conjugation with the aromatic ring typically shifts this band to the lower end of the range.
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~1580-1450 cm⁻¹ (C=C and C=N Stretch): Multiple bands are expected in this region corresponding to the stretching vibrations within the aromatic pyrazine ring.
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~700-500 cm⁻¹ (C-Br Stretch): A medium to strong absorption is expected in the fingerprint region for the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For 5-Bromopyrazine-2-carbonitrile, an Electron Ionization (EI) mass spectrum would be expected to show:
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Molecular Ion (M⁺·): A prominent molecular ion peak would be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), this peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity at m/z 183 and 185.[4] This isotopic pattern is a definitive indicator of the presence of a single bromine atom.
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Key Fragments: Fragmentation would likely involve the loss of bromine (M-Br)⁺ at m/z 104 and the loss of HCN from the ring system.
Safety and Handling
Understanding the potential hazards is crucial for the safe handling of any chemical. Based on aggregated GHS data, 5-Bromopyrazine-2-carbonitrile should be handled with appropriate precautions.[1]
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Signal Word: Warning[5]
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Hazard Statements:
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Precautionary Statements:
Handling Recommendation: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
Experimental Methodologies
The following protocols outline the standard, field-proven procedures for determining the physical properties discussed in this guide.
Workflow for Physicochemical and Spectroscopic Characterization
Caption: Workflow for the comprehensive characterization of 5-Bromopyrazine-2-carbonitrile.
Melting Point Determination
Rationale: The melting point is a robust indicator of purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure compound, while impurities depress and broaden the melting range.
Protocol:
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Sample Preparation: Place a small amount of the dry, crystalline 5-Bromopyrazine-2-carbonitrile onto a watch glass and crush it into a fine powder with a spatula.
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Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end to a height of 2-3 mm.
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Measurement: Place the loaded capillary into a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
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Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.
Solubility Testing
Rationale: Determining solubility in a range of solvents helps in selecting appropriate systems for reactions, purification (e.g., recrystallization, chromatography), and analysis.
Protocol:
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Preparation: Add approximately 10-20 mg of 5-Bromopyrazine-2-carbonitrile to a series of small, labeled test tubes.
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Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, DMSO).
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Observation: Vigorously agitate each tube for 30-60 seconds.
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Classification: Observe if the solid completely dissolves. Classify as 'soluble' (clear solution), 'partially soluble' (some solid remains but a significant amount dissolves), or 'insoluble' (no visible dissolution).
¹H NMR Spectroscopy
Rationale: This technique provides definitive confirmation of the proton environment in the molecule, verifying the structure and identifying potential impurities.
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
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Mixing: Cap the tube and invert it several times to ensure the formation of a clear, homogeneous solution. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
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Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to optimize homogeneity.
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Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typically, 16 to 32 scans are sufficient to achieve a good signal-to-noise ratio.
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Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the peaks to determine the relative proton ratios. Reference the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).
Conclusion
5-Bromopyrazine-2-carbonitrile is a crystalline solid with a predictable spectroscopic and physicochemical profile. The presence of the pyrazine ring, nitrile group, and bromine atom results in characteristic ¹H NMR signals in the downfield aromatic region, a strong C≡N stretch in the IR spectrum, and a distinctive M⁺/M+2 isotopic pattern in mass spectrometry. While some experimental data like the precise melting point are not widely published, its properties can be reliably inferred from its structure and comparison with related compounds. The protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers, enabling the confident identification, handling, and utilization of this versatile chemical intermediate.
References
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PubChemLite. 2-bromo-5-cyanopyrazine (C5H2BrN3). [Link]
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PubChem. 2-Bromo-5-cyanopyrazine | C5H2BrN3 | CID 37818722. [Link]
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InstaNANO. FTIR Functional Group Database Table with Search. [Link]
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ResearchGate. (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
Sources
- 1. 2-Bromo-5-cyanopyrazine | C5H2BrN3 | CID 37818722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-BROMOPYRAZINE-2-CARBONITRILE CAS#: 221295-04-1 [m.chemicalbook.com]
- 3. 5-BROMOPYRAZINE-2-CARBONITRILE | 221295-04-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromopyrazine-2-carbonitrile | 221295-04-1 [sigmaaldrich.com]
